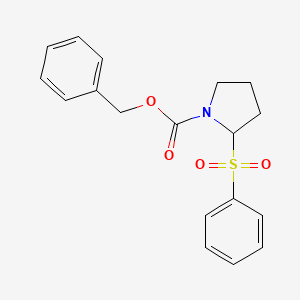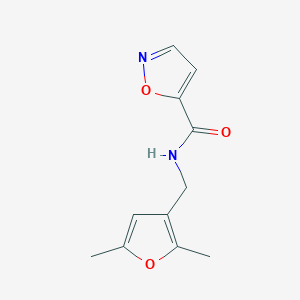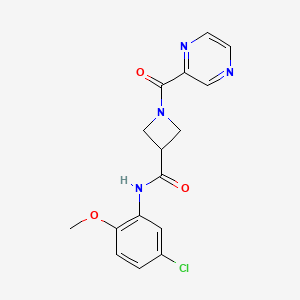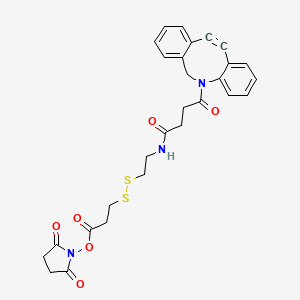
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been proposed that this compound may modulate the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro. However, the effects of this compound on normal cells and tissues have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide in lab experiments is its potential as a selective anticancer agent. Additionally, this compound has been shown to have low toxicity in animal studies. However, the limitations of this compound include its limited solubility in water and its potential to undergo metabolic transformation in vivo.
Future Directions
Future research on N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide could focus on elucidating its mechanism of action and identifying potential molecular targets. Additionally, further studies could investigate the effects of this compound on normal cells and tissues. Other future directions could include the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 5,6,7,8-tetrahydroquinolin-4-ol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with N-(2-hydroxyethyl)acetamide to yield the final compound.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-9-11(5-6-14(13)19)21-17(22)10-23-16-7-8-20-15-4-2-1-3-12(15)16/h5-9H,1-4,10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISILRQGOKLIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)

![8-fluoro-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2391087.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2391092.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)
![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)
![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)
![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)